3-(Methylsulfanyl)pyrazino[2,3-e][1,2,4]triazine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfanyl)pyrazino[2,3-e][1,2,4]triazine typically involves the reaction of 3-substituted 1,2,4-triazines with appropriate reagents . One common method includes the reaction of 3-substituted 1,2,4-triazines with nitronate anions, leading to the formation of oximes, which are then further transformed into the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of scalable synthetic routes that ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Methylsulfanyl)pyrazino[2,3-e][1,2,4]triazine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles, leading to the substitution of the methylsulfanyl group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less documented.
Common Reagents and Conditions
Nitronate Anions: Used in nucleophilic substitution reactions.
Boronic Acids: Utilized in Suzuki-type reactions to form 3-aryl-1,2,4-triazines.
Major Products Formed
Oximes: Formed during the initial stages of synthesis.
3-Aryl-1,2,4-Triazines: Produced through Suzuki-type reactions.
Scientific Research Applications
3-(Methylsulfanyl)pyrazino[2,3-e][1,2,4]triazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antiviral and antimicrobial activities.
Medicine: Explored for its anticancer properties and potential therapeutic applications.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-(Methylsulfanyl)pyrazino[2,3-e][1,2,4]triazine involves its interaction with various molecular targets and pathways. The compound’s biological activity is attributed to its ability to interfere with nucleic acid synthesis and protein function . The exact molecular targets and pathways are still under investigation, but it is believed to involve the inhibition of key enzymes and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[4,3-e][1,2,4]triazine: Known for its antiviral activity.
Tetrazolo[1,5-b][1,2,4]triazine: Exhibits significant anticancer properties.
Triazolo[4,3-b][1,2,4]triazine: Shows potential as a therapeutic agent against various diseases.
Uniqueness
3-(Methylsulfanyl)pyrazino[2,3-e][1,2,4]triazine stands out due to its unique methylsulfanyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
831218-37-2 |
---|---|
Molecular Formula |
C6H5N5S |
Molecular Weight |
179.21 g/mol |
IUPAC Name |
3-methylsulfanylpyrazino[2,3-e][1,2,4]triazine |
InChI |
InChI=1S/C6H5N5S/c1-12-6-9-4-5(10-11-6)8-3-2-7-4/h2-3H,1H3 |
InChI Key |
LEKFDDZTDKGKGB-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=NC=CN=C2N=N1 |
Origin of Product |
United States |
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